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Compound of Interest

Compound Name: 1-Undecene

Cat. No.: B165158 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for four common and synthetically useful methods

for the functionalization of the terminal alkene, 1-undecene. These reactions—hydroboration-

oxidation, epoxidation, dihydroxylation, and thiol-ene radical addition—offer versatile pathways

to introduce a range of functional groups, which are pivotal for the synthesis of complex

molecules and potential pharmaceutical agents.

Data Presentation
The following table summarizes typical quantitative data for the functionalization of 1-
undecene and analogous long-chain terminal alkenes. The choice of reagents and reaction

conditions significantly influences the yield and selectivity of these transformations.
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Reaction
Product
Type

Reagents
Typical
Yield (%)

Regioselect
ivity

Stereoselec
tivity

Hydroboratio

n-Oxidation

Primary

Alcohol

1. BH₃·THF

2. H₂O₂,

NaOH

>90
Anti-

Markovnikov
Syn-addition

Epoxidation Epoxide m-CPBA ~75-95
Not

applicable
Syn-addition

Dihydroxylati

on (Upjohn)
Vicinal Diol

OsO₄ (cat.),

NMO
~92[1]

Not

applicable
Syn-addition

Thiol-Ene

Radical

Addition

Thioether

Thiophenol,

Photoinitiator,

UV light

62-99[2]
Anti-

Markovnikov

Not

applicable

Experimental Protocols
Hydroboration-Oxidation for the Synthesis of Undecan-
1-ol
This protocol describes the anti-Markovnikov hydration of 1-undecene to yield the

corresponding primary alcohol. The reaction proceeds via a two-step sequence involving the

addition of borane across the double bond, followed by oxidation of the resulting organoborane.

[3][4]

Materials:

1-Undecene

Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

Tetrahydrofuran (THF), anhydrous

Sodium hydroxide (NaOH), 3 M aqueous solution

Hydrogen peroxide (H₂O₂), 30% aqueous solution
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Diethyl ether (Et₂O)

Saturated aqueous sodium chloride (brine)

Anhydrous magnesium sulfate (MgSO₄)

Nitrogen or Argon gas supply

Procedure:

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 1-
undecene (10 mmol, 1.54 g).

Dissolve the 1-undecene in 20 mL of anhydrous THF.

Cool the solution to 0 °C in an ice bath.

Slowly add 1.0 M BH₃·THF solution (11 mL, 11 mmol) dropwise to the stirred solution over

10-15 minutes, maintaining the temperature at 0 °C.

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at

room temperature for 2 hours.

Cool the mixture back to 0 °C and slowly add 3 M NaOH solution (5 mL) dropwise.

Carefully add 30% H₂O₂ solution (5 mL) dropwise, ensuring the internal temperature does

not rise significantly.

Stir the mixture at room temperature for 1 hour.

Add 30 mL of diethyl ether and transfer the mixture to a separatory funnel.

Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield the crude undecan-1-ol.

The product can be further purified by flash column chromatography or distillation.
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Epoxidation for the Synthesis of 1,2-Epoxyundecane
This protocol details the epoxidation of 1-undecene using meta-chloroperoxybenzoic acid (m-

CPBA), a widely used and effective reagent for this transformation. The reaction proceeds via a

concerted mechanism, resulting in syn-addition of the oxygen atom across the double bond.[5]

[6][7][8][9]

Materials:

1-Undecene

meta-Chloroperoxybenzoic acid (m-CPBA), ~77%

Dichloromethane (CH₂Cl₂), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve 1-undecene (10 mmol, 1.54 g) in 50 mL of anhydrous dichloromethane in a round-

bottom flask.

Cool the solution to 0 °C in an ice bath.

Add m-CPBA (11 mmol, ~2.46 g) portion-wise over 15 minutes to the stirred solution.

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room

temperature, stirring for an additional 2-4 hours or until TLC analysis indicates complete

consumption of the starting material.

Cool the reaction mixture to 0 °C and filter to remove the precipitated meta-chlorobenzoic

acid.
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Transfer the filtrate to a separatory funnel and wash sequentially with saturated Na₂S₂O₃

solution (2 x 20 mL) to quench excess peroxide, saturated NaHCO₃ solution (2 x 20 mL) to

remove acidic byproducts, and brine (20 mL).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

The resulting 1,2-epoxyundecane can be purified by flash chromatography on silica gel.

Syn-Dihydroxylation for the Synthesis of Undecane-1,2-
diol (Upjohn Dihydroxylation)
This protocol describes the conversion of 1-undecene to the corresponding vicinal diol with

syn-stereochemistry using a catalytic amount of osmium tetroxide (OsO₄) and N-

methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant.[1][10][11][12]

Materials:

1-Undecene

Osmium tetroxide (OsO₄), 4% solution in water or crystalline

N-methylmorpholine N-oxide (NMO), 50% solution in water or solid

Acetone

Water

Saturated aqueous sodium sulfite (Na₂SO₃) solution

Dichloromethane (CH₂Cl₂)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask, dissolve 1-undecene (10 mmol, 1.54 g) in a mixture of acetone (40

mL) and water (4 mL).
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Add NMO (12 mmol, 1.4 g of solid, or 2.8 g of 50% solution).

To the stirred solution, add a catalytic amount of OsO₄ (0.1 mmol, 0.25 mL of a 4% solution).

Caution: Osmium tetroxide is highly toxic and volatile. Handle with extreme care in a well-

ventilated fume hood.

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be

monitored by TLC.

Once the reaction is complete, add a saturated aqueous solution of sodium sulfite (20 mL)

and stir vigorously for 1 hour to quench the reaction.

Extract the mixture with dichloromethane (3 x 30 mL).

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

Filter and concentrate the solution under reduced pressure to obtain the crude undecane-

1,2-diol.

Purification can be achieved by flash column chromatography or recrystallization.

Thiol-Ene Radical Addition for the Synthesis of 1-
(Phenylthio)undecane
This protocol details the anti-Markovnikov addition of a thiol to 1-undecene via a

photochemical radical-mediated process. This "click" reaction is highly efficient and proceeds

under mild conditions.[2]

Materials:

1-Undecene

Thiophenol

2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator

Dichloromethane (CH₂Cl₂) or an appropriate solvent
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UV lamp (e.g., 365 nm)

Nitrogen or Argon gas supply

Procedure:

In a quartz reaction vessel, combine 1-undecene (10 mmol, 1.54 g), thiophenol (12 mmol,

1.32 g), and the photoinitiator (e.g., DMPA, 0.1 mmol, 26 mg).

Dissolve the reactants in 20 mL of dichloromethane.

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved

oxygen, which can inhibit radical reactions.

Seal the vessel and place it under a UV lamp.

Irradiate the stirred mixture at room temperature. Monitor the reaction by TLC or GC-MS.

The reaction is often complete within 1-2 hours.

Once the reaction is complete, concentrate the mixture under reduced pressure to remove

the solvent.

The crude product, 1-(phenylthio)undecane, can be purified by flash column chromatography

on silica gel to remove excess thiol and photoinitiator byproducts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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